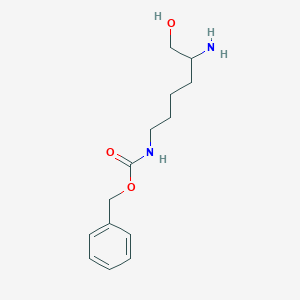
2-Hydroxy-2-((2R,3S)-3-hydroxy-5-methoxy-3-(2-methylbenzoyl)tetrahydrofuran-2-yl)-1-(o-tolyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is a purine nucleoside analog. It is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside involves the protection of hydroxyl groups in the ribofuranoside structure with toluoyl groups. This is typically achieved through esterification reactions using toluoyl chloride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain high purity and yield. The use of automated reactors and continuous flow systems could enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various nucleoside analogs and other complex molecules.
Biology: The compound is used in studies related to DNA synthesis and repair mechanisms.
Medicine: Its antitumor activity makes it a candidate for cancer research, particularly in developing treatments for lymphoid malignancies.
Wirkmechanismus
The mechanism of action of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through its interaction with DNA polymerases and other enzymes involved in DNA replication. The compound’s molecular targets include various proteins and enzymes that regulate cell cycle progression and apoptosis pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride: Used as a precursor for the synthesis of unnatural β-D-ribofuranosyl containing nucleosides and nucleotides.
Other Purine Nucleoside Analogs: These compounds share similar structures and mechanisms of action but may differ in their specific biological activities and applications.
Uniqueness
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is unique due to its specific structural modifications, which enhance its stability and biological activity. The presence of toluoyl groups provides additional protection to the ribofuranoside structure, making it more resistant to enzymatic degradation and increasing its efficacy in biological systems .
Eigenschaften
CAS-Nummer |
4330-34-1 |
|---|---|
Molekularformel |
C22H24O6 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
2-hydroxy-2-[(2R,3S)-3-hydroxy-5-methoxy-3-(2-methylbenzoyl)oxolan-2-yl]-1-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C22H24O6/c1-13-8-4-6-10-15(13)18(23)19(24)21-22(26,12-17(27-3)28-21)20(25)16-11-7-5-9-14(16)2/h4-11,17,19,21,24,26H,12H2,1-3H3/t17?,19?,21-,22-/m1/s1 |
InChI-Schlüssel |
PSUQQBDUHQQQHR-NPTZKERSSA-N |
Isomerische SMILES |
CC1=CC=CC=C1C(=O)C([C@@H]2[C@@](CC(O2)OC)(C(=O)C3=CC=CC=C3C)O)O |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)C(C2C(CC(O2)OC)(C(=O)C3=CC=CC=C3C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





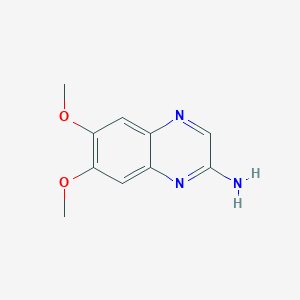

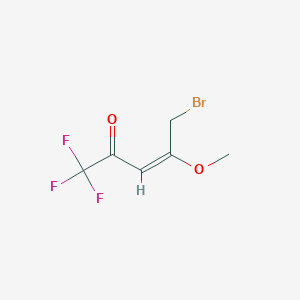
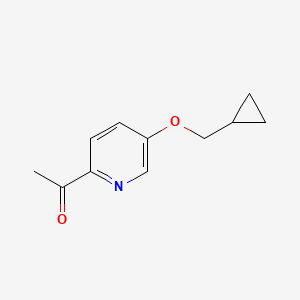
![6-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13658102.png)


![3,7-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B13658120.png)
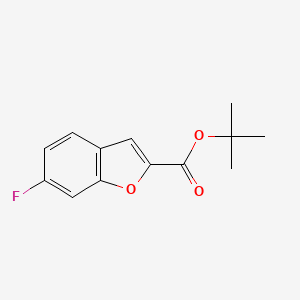
![5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13658133.png)
